3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
3-{[(Cyclohexylmethyl)amino]carbonyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable diene with a dienophile to form the bicyclo[2.2.2]octane core. This is followed by functional group transformations to introduce the carboxylic acid and the cyclohexylmethylamino group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(Cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-{[(Cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It may be used in the synthesis of advanced materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary but often include key proteins or signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.2.2]octane derivatives, such as:
- Bicyclo[2.2.2]octane-2-carboxylic acid
- 3-{[(Cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-1-carboxylic acid
Uniqueness
What sets 3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(cyclohexylmethylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c19-16(18-10-11-4-2-1-3-5-11)14-12-6-8-13(9-7-12)15(14)17(20)21/h11-15H,1-10H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJCLCKKWLVVMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2C3CCC(C2C(=O)O)CC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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